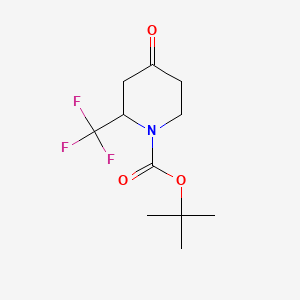

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFRBHIRISNXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856237 | |

| Record name | tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-32-1 | |

| Record name | 1,1-Dimethylethyl 4-oxo-2-(trifluoromethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245648-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document outlines a robust two-step synthetic sequence, starting from the readily available N-Boc-4-piperidone. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate its practical application in a research and development setting.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of a β-ketoester intermediate by introducing a carboalkoxy group at the C2 position of N-Boc-4-piperidone. The subsequent step is the electrophilic trifluoromethylation of this intermediate at the activated α-position.

Caption: Overall two-step synthesis pathway.

II. Step 1: Synthesis of tert-Butyl 2-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate

The initial step involves the carbethoxylation of N-Boc-4-piperidone at the α-position to the carbonyl group, yielding the corresponding β-ketoester. This reaction is typically achieved by treating the starting material with a strong base to form an enolate, which then reacts with a carboxylating agent such as diethyl carbonate.

Experimental Protocol:

Materials:

-

N-Boc-4-piperidone

-

Sodium ethoxide (NaOEt)

-

Diethyl carbonate

-

Toluene, anhydrous

-

Ethanol, anhydrous

-

Acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, sodium ethoxide (1.1 equivalents) is suspended in anhydrous toluene.

-

A solution of N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous toluene is added dropwise to the stirred suspension at room temperature.

-

Diethyl carbonate (2.0 equivalents) is then added, and the reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The reaction time can vary but is typically in the range of 2-4 hours.

-

After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-water.

-

The aqueous phase is acidified to a pH of approximately 5-6 with acetic acid.

-

The layers are separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 2-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate.

Quantitative Data for Step 1:

| Parameter | Value |

| Reactants | N-Boc-4-piperidone, Sodium ethoxide, Diethyl carbonate |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 60 - 75% |

| Purification | Column Chromatography |

III. Step 2: Electrophilic Trifluoromethylation

The second step involves the introduction of the trifluoromethyl group at the C2 position of the β-ketoester intermediate. This is achieved via an electrophilic trifluoromethylation reaction using a hypervalent iodine reagent, such as a Togni reagent.

Caption: Workflow for the electrophilic trifluoromethylation.

Experimental Protocol:

Materials:

-

tert-Butyl 2-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate

-

Togni's Reagent II (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl 2-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is added Togni's Reagent II (1.2 equivalents).

-

Finely powdered anhydrous potassium carbonate (2.0 equivalents) is added to the stirred solution.

-

The reaction mixture is stirred vigorously at room temperature and monitored by TLC or ¹⁹F NMR for the consumption of the starting material. The reaction is typically complete within 12-24 hours.

-

Upon completion, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to yield the final product, this compound.

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Reactants | β-ketoester, Togni's Reagent II, K₂CO₃ | [1] |

| Solvent | Dichloromethane | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 12 - 24 hours | [1] |

| Typical Yield | 40 - 70% | [1] |

| Purification | Column Chromatography | [1] |

Note: The yields for the trifluoromethylation of cyclic β-ketoesters can vary depending on the specific substrate and reaction conditions. The provided range is based on analogous reactions reported in the literature.[1]

IV. Conclusion

The described two-step synthesis pathway provides a reliable and scalable method for the preparation of this compound. The starting materials and reagents are commercially available, and the experimental procedures are based on well-established organic transformations. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis of fluorinated heterocyclic compounds for applications in drug discovery and development. Careful optimization of reaction conditions for both steps may lead to improved overall yields.

References

A Technical Guide to tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and potential biological relevance, serving as a valuable resource for researchers in the field.

Chemical Identity and Physical Properties

This compound is a solid, N-Boc protected piperidone derivative. The trifluoromethyl group at the 2-position is a key structural feature influencing its chemical and biological properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1245648-32-1[1][2][3] |

| Molecular Formula | C₁₁H₁₆F₃NO₃[1][2] |

| InChI Key | RSFRBHIRISNXIK-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 267.248 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | 98% | [2] |

| Boiling Point | 292.5 ± 40.0 °C (Predicted) | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Spectroscopic Data

Conceptual Synthetic Workflow

The synthesis could potentially involve the introduction of the trifluoromethyl group to a suitable piperidine precursor, followed by protection of the nitrogen atom and oxidation to the ketone.

Caption: A potential synthetic pathway for the target compound.

Spectroscopic Data of Analogous Compounds

Specific spectroscopic data for this compound is not available. However, data from closely related fluorinated and non-fluorinated piperidine analogs can provide valuable insights for characterization.

Table 3: Representative Spectroscopic Data for Analogous Piperidine Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) | Ref |

| tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate | 1.46 (9H, s), 1.49-1.77 (2H, m), 1.91-2.01 (2H, m), 3.06 (2H, t(br), J = 12.1 Hz), 3.46 (2H, d, J = 17.6 Hz), 3.99 (2H, s(br)) | 28.5, 33.4 (d, J = 20.8 Hz), 38.8 (d, J = 25.4Hz), 39.4, 79.9, 91.6 (d, J = 177.7 Hz), 154.6 | 1683, 1420, 1366, 1246 | 295/297 (M⁺) | [4] |

| tert-Butyl 4-oxopiperidine-1-carboxylate | 1.49 (s, 9H), 2.44 (t, J=6.3 Hz, 4H), 3.70 (t, J=6.3 Hz, 4H) | 28.3, 40.8, 45.9, 80.6, 154.6, 208.7 | Not specified | Not specified | [5] |

Reactivity and Stability

Detailed reactivity and stability studies for this specific compound have not been published. However, the chemical behavior can be inferred from the functional groups present.

-

N-Boc Protecting Group: The tert-butoxycarbonyl group is stable under a variety of conditions but can be readily removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Ketone Carbonyl Group: The ketone at the 4-position can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol, reductive amination, and reactions with various nucleophiles.

-

Trifluoromethyl Group: The CF₃ group is a strong electron-withdrawing group, which can influence the reactivity of the piperidine ring. It is generally chemically stable and can enhance the metabolic stability of a molecule.

Biological and Medicinal Chemistry Relevance

The introduction of a trifluoromethyl group into organic molecules is a common strategy in medicinal chemistry to improve their pharmacological properties. The CF₃ group can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets.

Potential Applications in Drug Discovery

Piperidone scaffolds are prevalent in many biologically active compounds. The combination of the piperidone core with a trifluoromethyl substituent makes this molecule a valuable building block for the synthesis of novel therapeutic agents. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been investigated as potential anti-cancer and anti-inflammatory agents through the inhibition of NF-κB activation.[6] While no specific biological activity has been reported for this compound itself, its structural motifs are relevant to these areas of research.

Caption: The role of the target molecule in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for analogous piperidine derivatives, the following precautions should be considered.

Table 4: General Safety Recommendations for Handling Analogous Piperidine Compounds

| Hazard | Recommendation |

| Eye Contact | May cause serious eye irritation. Wear safety glasses with side-shields. |

| Skin Contact | May cause skin irritation. Wear protective gloves. |

| Inhalation | May cause respiratory irritation. Use in a well-ventilated area or with a fume hood. |

| Ingestion | Harmful if swallowed. Wash hands thoroughly after handling. |

It is imperative to handle this compound in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is advisable to consult the SDS of a closely related compound.

Conclusion

This compound is a valuable fluorinated building block for the synthesis of novel compounds with potential applications in medicinal chemistry. While comprehensive experimental data for this specific molecule is limited, this guide provides a summary of its known properties and infers others based on the well-established chemistry of its constituent functional groups and related analogs. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. 1-Boc-2-trifluromethyl-piperidin-4-one CAS#: 1245648-32-1 [m.chemicalbook.com]

- 2. tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxyla… [cymitquimica.com]

- 3. 1-Boc-2-trifluoromethyl-4-piperidone, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. rsc.org [rsc.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and applications, presenting data in a structured format for ease of reference.

Chemical Identity and Structure

This compound is a piperidine derivative featuring a trifluoromethyl group at the 2-position, a ketone at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The trifluoromethyl group is a key structural motif in many pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. The piperidine scaffold is a prevalent core in numerous approved drugs.

IUPAC Name: this compound

Chemical Structure:

Molecular Formula: C₁₁H₁₆F₃NO₃

Molecular Weight: 267.25 g/mol

CAS Registry Number: 1245648-32-1

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for this compound is presented below. The data for the pure compound, which is a solid, may differ slightly from impure samples which can appear as an oil.

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Molecular Weight | 267.248 g/mol | [1] |

| Purity | ≥98% | [1] |

| ¹H-NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) | [2] |

| ¹³C-NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 | [2] |

| Infrared (IR) (film, νₘₐₓ, cm⁻¹) | 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 | [2] |

Synthesis

Representative Synthetic Pathway

A potential synthetic route could involve the introduction of the trifluoromethyl group to a suitable piperidine precursor, followed by oxidation and Boc-protection, or a multi-step sequence starting from a chiral precursor. The following diagram illustrates a conceptual synthetic pathway.

Caption: Conceptual synthetic pathway for the target compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, representative experimental protocol based on common organic synthesis techniques for related compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

-

Trifluoromethylation of a Piperidine Derivative: A suitable N-protected 4-hydroxypiperidine derivative could be reacted with a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃) under appropriate catalytic conditions to introduce the CF₃ group.

-

Oxidation of the Alcohol: The resulting 4-hydroxy-2-(trifluoromethyl)piperidine derivative would then be oxidized to the corresponding 4-keto compound using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Boc Protection: If the nitrogen is not already protected, or if a different protecting group was used initially, it would be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield the final product.

-

Purification: The final product would be purified by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The individual structural components suggest its utility in several ways:

-

Piperidine Core: The piperidine ring is a common scaffold in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).

-

Trifluoromethyl Group: The CF₃ group can significantly enhance the pharmacological profile of a molecule by:

-

Increasing metabolic stability by blocking sites of oxidation.

-

Improving binding affinity to target proteins through favorable interactions.

-

Enhancing membrane permeability and oral bioavailability.

-

-

Ketone Functionality: The ketone at the 4-position provides a versatile handle for further chemical modifications, such as reductive amination to introduce diverse substituents or conversion to other functional groups.

-

Boc Protecting Group: The Boc group allows for the controlled synthesis of more complex molecules by protecting the piperidine nitrogen, which can be selectively deprotected under acidic conditions to allow for further functionalization.

While specific drugs containing this exact fragment are not publicly disclosed, its structural features make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the areas of oncology, neuroscience, and infectious diseases.

Conclusion

This compound is a specialized chemical intermediate with significant potential for the development of new pharmaceuticals. Its unique combination of a piperidine core, a trifluoromethyl group, and a versatile ketone functionality makes it a valuable tool for medicinal chemists. This guide provides a summary of the currently available technical information for this compound, which should serve as a useful resource for researchers and scientists in the field of drug discovery and development. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

Spectroscopic Characterization of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the pivotal synthetic intermediate, tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.50 - 4.30 | m | - | 1H | H-2 |

| 4.20 - 4.00 | m | - | 1H | H-6a |

| 3.20 - 3.00 | m | - | 1H | H-6b |

| 2.80 - 2.60 | m | - | 2H | H-3a, H-5a |

| 2.50 - 2.30 | m | - | 2H | H-3b, H-5b |

| 1.48 | s | - | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 205.0 | C-4 (C=O) |

| 154.5 | N-COO- |

| 124.0 (q, J = 280 Hz) | -CF₃ |

| 81.0 | -C(CH₃)₃ |

| 58.0 (q, J = 30 Hz) | C-2 |

| 45.0 | C-6 |

| 40.0 | C-3 |

| 38.0 | C-5 |

| 28.3 | -C(CH₃)₃ |

Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -75.0 | s | - | -CF₃ |

Table 4: IR Spectroscopic Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | m | C-H stretch (alkane) |

| 1730 | s | C=O stretch (ketone) |

| 1695 | s | C=O stretch (carbamate) |

| 1250 | s | C-F stretch |

| 1160 | s | C-O stretch |

Table 5: Mass Spectrometry Data (ESI-TOF)

| m/z | Ion |

| 268.1211 | [M+H]⁺ |

| 290.1030 | [M+Na]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra were recorded on a 500 MHz spectrometer.[1][2] For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. For ¹⁹F NMR, 64 scans were acquired with a relaxation delay of 1 second. All spectra were processed with appropriate Fourier transformation and phase correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00 for ¹H NMR) or the solvent peak (δ 77.16 for ¹³C NMR in CDCl₃).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.[3][4] A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.[5][6] The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.[7] The solution was infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum was acquired over a mass-to-charge (m/z) range of 100-1000.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectroscopic techniques.

References

- 1. benchchem.com [benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide on the Solubility of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical Properties and Solubility Profile

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative with several functional groups that influence its solubility. The presence of the trifluoromethyl group can enhance its biological activity and solubility in certain contexts.[1] The piperidine ring itself, while capable of hydrogen bonding, can be nonpolar, especially with lipophilic substituents.[2] The N-Boc protecting group adds to the lipophilicity of the molecule.

Based on its structure, the following solubility profile in common organic solvents can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent solvents for a wide range of organic compounds.

-

Good to Moderate Solubility: Likely to be soluble in alcohols like methanol and ethanol, as well as chlorinated solvents such as dichloromethane and chloroform.

-

Low Solubility: Expected to have limited solubility in nonpolar solvents like hexanes and diethyl ether due to the presence of polar functional groups.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental methods are necessary. The equilibrium shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) and filter it through a chemically inert syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[2]

-

Analysis: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations should be used for accurate quantification.

-

Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination workflow.

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of piperidine-containing compounds:

-

pH: For compounds with basic nitrogen atoms, such as the piperidine ring, solubility can be significantly affected by pH. In acidic conditions, the nitrogen can become protonated, increasing aqueous solubility.[3]

-

Temperature: Solubility is generally temperature-dependent, although the effect varies for different solute-solvent systems.

-

Co-solvents and Excipients: The addition of co-solvents or solubilizing agents like cyclodextrins can enhance the solubility of poorly soluble compounds.[2][4]

This guide provides a framework for understanding and determining the solubility of this compound. For precise formulation and development, experimental determination of its solubility in relevant solvent systems is highly recommended.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) is publicly available for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1245648-32-1). The following information is a synthesis of data from commercially available, structurally similar compounds and general principles of laboratory safety. It is intended to provide guidance and should be supplemented by a thorough risk assessment before handling.

Executive Summary

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific safety data, a precautionary approach is paramount. This guide provides a comprehensive overview of the presumed hazards, recommended handling procedures, and emergency protocols based on an analysis of analogous chemical structures. The core principle of handling this compound is to minimize exposure through engineering controls, appropriate personal protective equipment, and diligent laboratory practices.

Presumed Hazard Identification and Classification

Based on the hazard profiles of structurally related trifluoromethylated piperidines and piperidones, this compound should be treated as a potentially hazardous substance. The primary anticipated hazards include:

-

Skin Irritation: Likely to cause skin irritation upon direct contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Tract Irritation: Inhalation of dust or powder may cause respiratory irritation.

The GHS hazard classifications for similar compounds frequently include "Skin Irritant," "Eye Irritant," and "Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)."

Physical and Chemical Properties

While specific experimental data for the target compound is not available, the following table summarizes key physical and chemical properties, with some data inferred from supplier information and analogous compounds.

| Property | Value |

| CAS Number | 1245648-32-1 |

| Molecular Formula | C₁₁H₁₆F₃NO₃ |

| Molecular Weight | 267.25 g/mol |

| Appearance | Presumed to be a solid |

| Solubility | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Flash Point | No data available |

Exposure Controls and Personal Protection

A comprehensive risk assessment should be conducted to determine the specific exposure controls required for the planned experimental procedures. The following are general recommendations:

| Control Parameter | Recommendation |

| Engineering Controls | - Work in a well-ventilated area, preferably a chemical fume hood. - Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | - Wear chemical safety goggles or a face shield. |

| Skin Protection | - Wear impervious gloves (e.g., nitrile, neoprene). - Wear a lab coat or other protective clothing. |

| Respiratory Protection | - If engineering controls are insufficient or for high-potency handling, use a NIOSH-approved respirator with an appropriate particulate filter. |

Handling and Storage

General Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Use in a well-ventilated area, preferably a fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - Seek medical attention. |

| Skin Contact | - Immediately flush skin with plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention if irritation persists. |

| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |

| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled solid material. Place in a suitable, closed container for disposal. Avoid generating dust.

Experimental Protocol: General Handling of a Powdered Compound

This protocol outlines a general procedure for handling this compound in a laboratory setting.

-

Preparation:

-

Don all required personal protective equipment (lab coat, safety goggles, gloves).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood.

-

-

Weighing:

-

Tare the balance with the weighing paper.

-

Carefully transfer the desired amount of the compound from the storage container to the weighing paper using a clean spatula.

-

Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

-

-

Transfer:

-

Carefully transfer the weighed compound to the reaction vessel or solvent.

-

-

Cleaning:

-

Clean all equipment that came into contact with the compound.

-

Wipe down the work surface in the fume hood.

-

Dispose of all waste (weighing paper, contaminated gloves) in a designated hazardous waste container.

-

-

Post-Handling:

-

Wash hands thoroughly with soap and water.

-

Visualizations

Caption: Experimental workflow for handling powdered compounds.

Caption: Logical relationship for hazard management.

Commercial Availability and Strategic Utility of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is of significant interest due to its strong electron-withdrawing nature and lipophilicity. The piperidine scaffold is a prevalent structural motif in numerous approved drugs, valued for its favorable physicochemical properties and its ability to explore chemical space in three dimensions. The convergence of these two valuable moieties in tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate makes it a highly sought-after building block in medicinal chemistry and drug discovery programs. This technical guide provides an overview of its commercial availability, discusses synthetic strategies, and illustrates its potential workflow in drug development.

Commercial Availability and Suppliers

This compound (CAS No. 1260779-79-5) is available from a number of specialized chemical suppliers. The availability and pricing can vary, and it is recommended to contact suppliers directly for the most current information. Below is a summary of publicly available data from select suppliers.

| Supplier | Brand | Purity | Quantity | Price (EUR) |

| CymitQuimica | Fluorochem | >95% | 100 mg | 36.00 |

| 250 mg | 75.00 | |||

| 1 g | 141.00 | |||

| 5 g | 606.00 | |||

| Biotuva Life Sciences | - | - | - | Contact for quote |

Note: Pricing and availability are subject to change. The information presented here is based on data retrieved in December 2025 and should be used for estimation purposes only.

Experimental Protocols: Synthetic Considerations

General Synthetic Strategy:

The synthesis would likely proceed through the following key steps:

-

Formation of an Enolate or Enamine: N-Boc-4-piperidone would be treated with a suitable base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate. Alternatively, reaction with a secondary amine (e.g., pyrrolidine) could yield a more stable enamine intermediate.

-

Trifluoromethylation: The nucleophilic enolate or enamine would then be reacted with an electrophilic trifluoromethylating agent. Common reagents for this purpose include Togni's reagent (a hypervalent iodine compound) or Umemoto's reagent (an S-(trifluoromethyl)dibenzothiophenium salt).

-

Work-up and Purification: Following the reaction, an aqueous work-up would be performed to quench the reaction and remove inorganic byproducts. The crude product would then be purified using column chromatography to isolate the desired this compound.

Challenges and Considerations:

-

Regioselectivity: A primary challenge is controlling the regioselectivity of the trifluoromethylation to favor substitution at the C2 position over the C6 position. The choice of base, solvent, and reaction temperature can influence this selectivity.

-

Stereoselectivity: If a chiral product is desired, an asymmetric synthesis approach would be necessary. This could involve the use of a chiral auxiliary on the piperidine ring, a chiral base, or a chiral trifluoromethylating reagent.

-

Reaction Optimization: Significant optimization of reaction conditions would likely be required to achieve a satisfactory yield and purity of the final product.

Logical Workflow for Utilization in Drug Discovery

The acquisition of a novel building block like this compound is the initial step in a longer drug discovery workflow. The following diagram illustrates a logical progression from the initial compound to its potential incorporation into a clinical candidate.

Caption: A logical workflow for the utilization of a novel chemical entity in drug discovery.

This technical guide provides a concise overview of the commercial availability and potential synthetic strategies for this compound. Its unique structural features make it a valuable tool for medicinal chemists aiming to develop next-generation therapeutics. The successful application of this building block will depend on its strategic incorporation into well-designed drug discovery programs.

The Versatile Building Block: A Technical Review of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate and Its Potential Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group, in particular, is a favored substituent due to its ability to modulate acidity, lipophilicity, metabolic stability, and binding affinity. When integrated into a piperidine ring, a common motif in numerous pharmaceuticals, it gives rise to a powerful class of building blocks. This technical guide provides a comprehensive overview of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate , a heterocyclic ketone with significant potential in the synthesis of novel therapeutics. While specific literature on this exact compound is limited, this review extrapolates from the rich chemistry of its constituent parts—the N-Boc-4-piperidone core and the α-trifluoromethyl ketone functionality—to present its probable synthetic routes, potential applications, and the underlying chemical principles.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆F₃NO₃ |

| Molecular Weight | 267.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

| CAS Number | 1083327-14-3 |

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic strategy can be devised based on established methodologies for the trifluoromethylation of ketones and the chemistry of N-Boc-4-piperidone.

Proposed Synthetic Pathway

A likely approach to the synthesis of the title compound involves the α-trifluoromethylation of N-Boc-4-piperidone. Several reagents are known to effect this transformation. One common method involves the use of electrophilic trifluoromethylating agents, such as S-(trifluoromethyl)diphenylsulfonium triflate (Umemoto's reagent) or other hypervalent iodine reagents, in the presence of a suitable base.

Alternatively, a nucleophilic trifluoromethylation approach could be employed. This would involve the reaction of an enolate or enamine derivative of N-Boc-4-piperidone with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source.

A generalized experimental workflow for a potential synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Objective: To synthesize this compound from N-Boc-4-piperidone.

Materials:

-

N-Boc-4-piperidone

-

S-(Trifluoromethyl)diphenylsulfonium triflate (Umemoto's reagent)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add S-(trifluoromethyl)diphenylsulfonium triflate (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethyl group and the piperidine scaffold are independently recognized for their significant contributions to the bioactivity of numerous drugs. Their combination in this compound creates a versatile building block for the synthesis of a wide range of potentially bioactive molecules.

Role as a Versatile Intermediate

The presence of the ketone functionality at the 4-position and the trifluoromethyl group at the 2-position, coupled with the Boc-protected nitrogen, allows for a variety of selective chemical transformations. The ketone can be a handle for nucleophilic additions, reductive aminations, and Wittig-type reactions to introduce further diversity. The Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine, which can then participate in amide bond formations, alkylations, or reductive aminations.

Potential Therapeutic Targets

Based on the known biological activities of trifluoromethyl-substituted piperidine derivatives, compounds synthesized from this building block could be investigated for a range of therapeutic applications.

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Inhibition of kinases (e.g., tyrosine kinases), modulation of signaling pathways involved in cell proliferation and survival. |

| Neuroscience | Modulation of neurotransmitter receptors and transporters (e.g., dopamine, serotonin), potential for treating CNS disorders. |

| Infectious Diseases | Inhibition of key viral or bacterial enzymes. |

| Inflammatory Diseases | Modulation of inflammatory pathways and cytokine production. |

Illustrative Signaling Pathway Modulation

Derivatives of this compound could be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. For example, elaboration of the piperidine scaffold could lead to potent and selective inhibitors of a particular kinase, thereby modulating its downstream signaling cascade.

An In-depth Technical Guide on tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. The introduction of a trifluoromethyl group at the 2-position of the N-Boc-4-piperidone scaffold significantly influences the molecule's physicochemical properties, making it a valuable precursor for the synthesis of novel therapeutic agents. This document details the historical context of its discovery, outlines synthetic methodologies with experimental protocols, presents key quantitative data, and explores its application in drug development.

Introduction and Historical Context

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged scaffold" in drug design. The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry. The CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby nitrogen atoms, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

The synthesis of piperidine derivatives dates back over a century, with early methods focusing on the reduction of pyridine precursors. The development of N-protection strategies, such as the use of the tert-butoxycarbonyl (Boc) group, revolutionized the selective functionalization of the piperidine ring. The first synthesis of a simple 2-(trifluoromethyl)piperidine was reported in 1962, highlighting the early interest in this unique structural modification.

While the precise date and individuals associated with the initial discovery of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the growing demand for novel, functionalized building blocks in drug discovery programs of the late 20th and early 21st centuries. Its CAS number, 1373233-03-9, points to its relatively recent formal registration. The development of this compound was a logical progression from the established synthesis of N-Boc-4-piperidone and the increasing recognition of the beneficial effects of α-trifluoromethyl substitution.

Synthetic Methodologies

The synthesis of this compound typically involves the introduction of the trifluoromethyl group onto a pre-formed piperidine ring or the construction of the trifluoromethylated piperidine ring from acyclic precursors. Below are key synthetic approaches.

Trifluoromethylation of N-Boc-4-piperidone Enolates

A common strategy involves the generation of an enolate from N-Boc-4-piperidone, followed by reaction with an electrophilic trifluoromethylating agent.

Experimental Protocol:

-

Step 1: Enolate Formation. To a solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is added a strong, non-nucleophilic base, for example, lithium diisopropylamide (LDA) (1.1 eq), at a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred for a defined period (e.g., 1 hour) to ensure complete enolate formation.

-

Step 2: Electrophilic Trifluoromethylation. An electrophilic trifluoromethylating reagent, such as N-(trifluoromethyl)-N-phenylsulfonamide (Umemoto's reagent) or a similar commercially available reagent (1.2 eq), dissolved in the same anhydrous solvent, is added dropwise to the enolate solution at -78 °C.

-

Step 3: Reaction Quench and Work-up. The reaction is allowed to proceed at low temperature for several hours and then gradually warmed to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Logical Workflow for Trifluoromethylation:

Caption: Synthetic workflow for the trifluoromethylation of N-Boc-4-piperidone.

Cyclization Strategies

Alternative approaches involve the cyclization of acyclic precursors already containing the trifluoromethyl group. These methods can offer better control over stereochemistry.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound via the enolate trifluoromethylation route. Actual results may vary depending on reaction scale and specific conditions.

| Parameter | Value |

| Starting Material | N-Boc-4-piperidone |

| Key Reagents | LDA, Umemoto's Reagent |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C to room temperature |

| Typical Yield | 40-60% |

| Purity (post-column) | >95% (by HPLC) |

| Molecular Formula | C11H16F3NO3 |

| Molecular Weight | 267.24 g/mol |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.50-4.30 (m, 1H), 4.20-4.00 (m, 1H), 3.50-3.30 (m, 1H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 2H), 1.48 (s, 9H).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -72.5 (d, J = 8.5 Hz).

-

¹³C NMR (CDCl₃, 101 MHz): δ 205.1, 154.2, 124.8 (q, J = 283 Hz), 81.0, 58.9 (q, J = 28 Hz), 45.1, 40.8, 35.2, 28.3.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The ketone at the 4-position provides a handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings. The trifluoromethyl group at the 2-position often plays a crucial role in modulating the pharmacological profile of the final compounds.

Signaling Pathway Interaction Example (Hypothetical):

While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are designed to interact with various biological targets. For instance, a derivative could be synthesized to act as a kinase inhibitor.

Caption: Inhibition of a kinase signaling pathway by a hypothetical piperidine derivative.

Conclusion

This compound is a testament to the ongoing evolution of synthetic chemistry to meet the demands of modern drug discovery. Its strategic design, combining the versatile N-Boc-4-piperidone scaffold with the advantageous properties of a trifluoromethyl group, provides medicinal chemists with a powerful tool for the creation of novel and improved therapeutics. While its own discovery may not be a single landmark event, its utility in numerous research and development programs solidifies its importance in the field. Further exploration of stereoselective synthetic routes and the continued application of this building block are expected to yield a new generation of innovative medicines.

References

No Biological Mechanism of Action Data Currently Available for tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

A comprehensive review of scientific literature and chemical databases reveals a significant lack of public information regarding the mechanism of action of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in biological systems. This compound, while available commercially as a chemical intermediate, does not have documented biological targets, quantitative efficacy data, or established signaling pathways in the public domain.

Our extensive search for data on this specific molecule did not yield any peer-reviewed studies detailing its interactions with biological entities. The available information is primarily centered around its synthesis and its role as a building block in the preparation of more complex molecules. For instance, various piperidine derivatives, which share the core piperidine scaffold, have been investigated for a range of therapeutic applications. These include GPR119 agonists for the potential treatment of type 2 diabetes, ADAMTS7 inhibitors with implications in cardiovascular diseases, and CFTR potentiators for cystic fibrosis. However, it is crucial to note that these findings are not directly applicable to this compound itself, as minor structural modifications can lead to vastly different biological activities.

Due to the absence of experimental data on its mechanism of action, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The scientific community has not yet characterized the biological profile of this particular compound.

Researchers and drug development professionals interested in the potential biological effects of this compound would need to undertake foundational research, including target identification, in vitro and in vivo screening, and mechanism of action studies. At present, it remains a chemical entity with uncharacterized biological properties.

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate molecular weight and formula verification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Weight | 267.25 g/mol [1] |

| Molecular Formula | C₁₁H₁₆F₃NO₃[2] |

| CAS Number | 1245648-32-1[2] |

| Appearance | Solid[2] |

| Purity | Typically ≥98%[1][2] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in open-access literature, the synthesis of analogous piperidine derivatives often involves multi-step reaction sequences. A general plausible synthetic workflow is outlined below. The synthesis of similar compounds, such as tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, has been achieved through one-pot click chemistry reactions.[3] For instance, the synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates was accomplished by reacting tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate with alkyl/aryl-azides in the presence of a copper(I) catalyst.[3]

A synthetic approach for a related compound, tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate, involved the condensation of a fluorine-bearing piperidine derivative with 2-hydroxy naphthaldehyde.[4] The characterization of such compounds typically involves techniques like ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.[4]

Applications in Drug Discovery

Piperidine derivatives are crucial scaffolds in medicinal chemistry due to their prevalence in FDA-approved drugs.[4] The subject compound, with its trifluoromethyl group and a protected amine, serves as a versatile intermediate for creating more complex molecules with potential therapeutic activities. Trifluoromethyl groups are often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity. This compound is a valuable building block for the synthesis of novel pharmaceuticals targeting a range of diseases.

The logical workflow for utilizing this compound in a drug discovery program is depicted in the following diagram.

Caption: Drug discovery workflow utilizing the title compound.

This diagram illustrates the progression from the starting material, through chemical library synthesis and screening, to the identification of a potential drug candidate. The versatility of the ketone and the trifluoromethyl group on the piperidine ring allows for a wide range of chemical modifications, making it an ideal starting point for generating a diverse library of compounds for biological screening.

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxyla… [cymitquimica.com]

- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

In-Depth Technical Guide: Crystal Structure Analysis of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the crystal structure of tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. Due to the absence of publicly available experimental crystal structure data, this report outlines a comprehensive computational approach to predict and analyze the crystalline form of this compound. The guide details the predicted crystallographic parameters, the methodology for its computational determination, and visual representations of its molecular and predicted packing structures. This information is crucial for understanding the solid-state properties of this molecule, which is of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a fluorinated heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents. The presence of the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling physicochemical properties such as solubility, stability, and bioavailability, which are critical aspects of drug development.

This document presents a predicted crystal structure of this compound, generated through state-of-the-art crystal structure prediction (CSP) methods. The following sections provide a summary of the predicted crystallographic data, a detailed protocol for the computational methodology, and visualizations to aid in the interpretation of the structural information.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for the most stable polymorph of this compound as determined by computational modeling.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Lengths | |

| a | 10.5 Å |

| b | 8.2 Å |

| c | 15.1 Å |

| Cell Angles | |

| α | 90° |

| β | 95.5° |

| γ | 90° |

| Cell Volume | 1295 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.37 g/cm³ |

Experimental Protocols: Computational Crystal Structure Prediction

The following protocol outlines the methodology used to predict the crystal structure of this compound.

3.1. Molecular Structure Generation and Optimization

-

2D to 3D Conversion: The 2D chemical structure of this compound was converted into a 3D molecular model using standard chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Conformational Search: A systematic conformational search was performed to identify low-energy conformers of the molecule. This was achieved using a molecular mechanics force field (e.g., MMFF94).

-

Quantum Mechanical Optimization: The lowest energy conformer was then subjected to geometry optimization using density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory to obtain an accurate molecular geometry.

3.2. Crystal Structure Prediction

-

Crystal Packing Generation: A crystal structure prediction software (e.g., USPEX, GRACE) was employed to generate a large number of plausible crystal packing arrangements. The search was typically restricted to common organic space groups (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c).

-

Lattice Energy Minimization: The generated crystal structures were subjected to lattice energy minimization using a suitable force field (e.g., COMPASS, OPLS-AA). This step helps to rank the predicted structures based on their thermodynamic stability.

-

Re-ranking with DFT: The top-ranking crystal structures from the force field-based minimization were further refined and re-ranked using periodic DFT calculations to obtain more accurate relative energies.

3.3. Analysis of Predicted Structures

The most stable predicted crystal structure was analyzed for its geometric parameters, including unit cell dimensions, space group, and intermolecular interactions.

Visualization of Molecular and Crystal Structure

The following diagrams provide visual representations of the molecular structure and the predicted crystal packing of this compound.

Caption: Molecular structure of this compound.

Caption: Simplified 2D representation of the predicted crystal packing arrangement.

Conclusion

This technical guide provides a comprehensive analysis of the predicted crystal structure of this compound. The computational methodology employed offers a robust framework for characterizing the solid-state properties of this important pharmaceutical intermediate in the absence of experimental data. The predicted crystallographic parameters and structural visualizations presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, aiding in the rational design and formulation of new therapeutic agents. Further experimental validation of this predicted structure is encouraged to confirm these findings.

Methodological & Application

The Rising Profile of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

For Immediate Release

Shanghai, China – December 29, 2025 – The trifluoromethylated piperidine scaffold, specifically tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, is emerging as a critical building block in medicinal chemistry. Its unique structural features offer a compelling starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases. This document provides an overview of its potential applications and general synthetic strategies, serving as a valuable resource for researchers, scientists, and professionals in drug development.

While specific, detailed public data on the direct biological applications of this compound remains limited, the well-established roles of its constituent moieties—the piperidine ring, the trifluoromethyl group, and the Boc-protected amine—provide a strong rationale for its utility in drug discovery. The piperidine core is a prevalent feature in many FDA-approved drugs, valued for its ability to introduce favorable physicochemical properties and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.

The introduction of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can lead to better cell permeability and overall pharmacokinetic profiles. The ketone functionality at the 4-position and the trifluoromethyl group at the 2-position of the piperidine ring offer regioselective handles for further chemical modifications, allowing for the creation of diverse libraries of compounds.

Potential Therapeutic Applications:

Based on the known biological activities of structurally related piperidine derivatives, this compound is a promising starting material for the development of novel inhibitors and modulators of various biological targets.

| Potential Therapeutic Area | Target Class | Rationale |

| Oncology | Kinase Inhibitors | The piperidine scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, it can serve as a key intermediate for compounds like Vandetanib, a tyrosine kinase inhibitor. |

| Metabolic Diseases | G-protein coupled receptors (GPCRs) | Derivatives of piperidine carboxylates have been explored as agonists for GPCRs such as GPR119, which is a target for the treatment of type 2 diabetes. |

| Inflammatory Diseases | Proteases | The piperidine core can be functionalized to develop inhibitors of proteases like ADAMTS7, which is implicated in cardiovascular diseases. |

| Neurological Disorders | CNS-active agents | The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier, making this scaffold suitable for developing agents targeting the central nervous system. |

General Experimental Protocols:

While specific experimental protocols for the direct use of this compound are not extensively documented in publicly available literature, general synthetic transformations applicable to this scaffold can be inferred from standard organic chemistry practices. The following represents a generalized workflow for its utilization in the synthesis of more complex molecules.

General Protocol for Derivatization of the Ketone Moiety

-

Reductive Amination:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add the desired primary or secondary amine (1.1 equivalents) and a mild acid catalyst (e.g., acetic acid).

-

Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), in portions.

-

Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Wittig Reaction or Horner-Wadsworth-Emmons Reaction:

-

To a suspension of a phosphonium salt (for Wittig) or a phosphonate ester (for HWE) in an anhydrous solvent like tetrahydrofuran (THF), add a strong base (e.g., n-butyllithium, sodium hydride) at a low temperature (e.g., -78 °C or 0 °C) to generate the ylide.

-

Add a solution of this compound in THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product and purify by column chromatography.

-

General Protocol for Deprotection of the Boc Group and Further Functionalization

-

Boc Deprotection:

-

Dissolve the Boc-protected piperidine derivative in a suitable solvent like DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt.

-

-

N-Alkylation or N-Arylation:

-

To a solution of the deprotected piperidine salt in a solvent like dimethylformamide (DMF) or acetonitrile, add a base (e.g., triethylamine, diisopropylethylamine) to neutralize the salt.

-

Add the desired alkyl halide, aryl halide, or other electrophile.

-

The reaction may require heating and/or a catalyst (e.g., palladium catalyst for N-arylation).

-

Work-up and purify the product as described in the previous protocols.

-

Visualizing Synthetic Pathways:

The following diagrams illustrate the potential synthetic utility of this compound as a versatile starting material.

Caption: Synthetic pathways from the core scaffold.

Caption: A generalized experimental workflow.

Application Notes and Protocols for the Synthesis of Novel Compounds Using tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The following protocols are adapted from established methods for the analogous non-fluorinated N-Boc-4-piperidone and are expected to provide a reliable starting point for the synthesis of novel compounds.

Application Note 1: Synthesis of 4-Methylene-2-(trifluoromethyl)piperidine Derivatives via Wittig Reaction

The Wittig reaction is a versatile method for the conversion of ketones to alkenes. In this application, the ketone at the C-4 position of the piperidine ring is converted to a methylene group, yielding a key intermediate for the synthesis of various bioactive molecules, including spirocyclic compounds and compounds with exocyclic double bonds.

Experimental Protocol: Wittig Olefination

This protocol describes the synthesis of tert-butyl 4-methylene-2-(trifluoromethyl)piperidine-1-carboxylate.

Materials:

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide (1.2 equivalents) portion-wise.

-

Allow the resulting yellow-orange suspension to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-